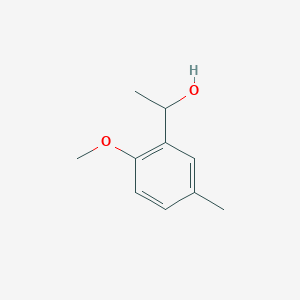

1-(2-Methoxy-5-methylphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxy-5-methylphenyl)ethanol, also known as Miroestrol, is a natural compound found in the plant Pueraria mirifica. This compound has been the subject of much scientific research due to its potential health benefits.

Aplicaciones Científicas De Investigación

Ethanol and Methanol in Energy Production

Ethanol and methanol are prominent biofuels that have been extensively studied for their potential to replace or complement traditional fossil fuels. Research into bio-ethanol, derived from biomass fermentation, has shown promise for hydrogen production through reforming processes. Rh and Ni catalysts, in particular, have been identified as effective for ethanol steam reforming, highlighting the importance of catalyst selection and operating conditions in optimizing hydrogen production from renewable resources (Ni, Leung, & Leung, 2007).

Impact on Engine Performance and Emissions

The blending of ethanol with diesel fuel has been researched for its potential to improve engine performance and reduce emissions in compression-ignition engines. Ethanol's properties, such as its oxygen content and ability to reduce particulate emissions, make it an attractive alternative fuel. However, challenges related to blend stability, material compatibility, and safety need to be addressed to facilitate the commercial use of ethanol-diesel blends (Hansen, Zhang, & Lyne, 2005).

Biotechnological Production of Biochemicals

Chain elongation processes using ethanol as an electron donor in open cultures of microbial consortia offer a biotechnological platform for producing valuable biochemicals from organic biomass or wastes. This approach leverages the high thermodynamic efficiency of anaerobic fermentation to convert organic materials into medium-chain carboxylates, such as n-caproate and n-caprylate. Despite ongoing research, further understanding of the underlying microbial pathways and optimization of process parameters are necessary to enhance the efficiency and scalability of this technology (Angenent et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target the respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-(2-Methoxy-5-methylphenyl)ethanol, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed . It is also advised to avoid the release of the compound into the environment .

Propiedades

IUPAC Name |

1-(2-methoxy-5-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTWYDMGMVMECF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-5-methylphenyl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2773997.png)

![cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl](/img/structure/B2774001.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2774004.png)

![Tert-butyl 7-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2774006.png)

![N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide](/img/structure/B2774010.png)

![N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774011.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2774013.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2774015.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanol](/img/structure/B2774017.png)